molecular formula C7H6ClFO2S B1268369 (2-Fluorophenyl)methanesulfonyl chloride CAS No. 24974-71-8

(2-Fluorophenyl)methanesulfonyl chloride

Cat. No. B1268369
CAS RN: 24974-71-8
M. Wt: 208.64 g/mol
InChI Key: CJDWSUDXKHLMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluorophenyl)methanesulfonyl chloride, also known as FMOC-Cl, is a sulfonyl chloride derivative used as a reagent in organic synthesis. It is a colorless, crystalline solid with a melting point of 78-80°C and a molecular weight of 206.2 g/mol. FMOC-Cl is a versatile reagent used in peptide synthesis, and has been used in a variety of research applications, including as a fluorescent label, in the study of protein folding, and in the synthesis of peptides and other organic molecules.

Scientific Research Applications

  • Enzyme Interaction : Methanesulfonyl fluoride, a relative compound, is known to interact with acetylcholinesterase, producing a methanesulfonyl enzyme derivative. This interaction is influenced by substituted ammonium ions, which can either accelerate or decelerate the reaction rate (Kitz & Wilson, 1963).

  • Electrochemical Properties : In a study involving methanesulfonyl chloride (MSC), its combination with AlCl3 forms a room temperature ionic liquid, which was used to examine the electrochemical properties of vanadium pentoxide films. This indicates potential applications in battery technology (Su, Winnick, & Kohl, 2001).

  • Organic Synthesis : A combination of methanesulfonyl fluoride and cesium fluoride modified with crown ethers has been effective for selective fluorination in organic synthesis, demonstrating the utility of these compounds in chemical transformations (Makino & Yoshioka, 1987).

  • Palladium-Catalyzed Reactions : Methanesulfonyl chloride has been used in novel palladium-catalyzed reactions to create complex organic compounds. This highlights its role in facilitating new types of chemical reactions (Ando et al., 2005).

  • Safer Synthesis Methods : A Pd-catalyzed cross-coupling method involving methanesulfonamide and aryl bromides/chlorides, which includes methanesulfonyl chloride, has been developed to eliminate concerns over genotoxic impurities. This represents an advancement in safer synthesis practices (Rosen et al., 2011).

  • Fluoride Substitution Studies : Research involving the substitution of chlorine by fluorine in certain sulfonyl chlorides has provided insights into the chemical behavior of these compounds, which is essential for understanding their reactivity and potential applications (Fild & Rieck, 1980).

  • Sulfonyl Chloride Reactions : Studies on the reactions of sulfonyl chlorides, including methanesulfonyl chloride, have shed light on their reactivity patterns, which are crucial for their application in various chemical processes (King et al., 2000).

  • Solvolysis Studies : Specific rates of solvolysis of methanesulfonyl chloride have been measured, providing valuable data on the chemical kinetics of this compound in different solvents (Kevill et al., 2007).

Safety and Hazards

“(2-Fluorophenyl)methanesulfonyl chloride” is classified as a dangerous substance. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound include H314 (causes severe skin burns and eye damage), EUH014 (reacts violently with water), and EUH029 (contact with water liberates toxic gas) .

Mechanism of Action

Target of Action

(2-Fluorophenyl)methanesulfonyl chloride is a chemical reagent used in organic synthesis. Its primary targets are organic compounds that contain nucleophilic functional groups. The compound acts as an electrophile, reacting with nucleophiles in the target molecule .

Mode of Action

The mode of action of this compound involves the formation of a covalent bond with its target. The sulfonyl chloride group in the compound is highly reactive and can form a bond with a variety of nucleophiles. This allows the compound to be used in a wide range of chemical reactions .

Biochemical Pathways

This compound is often used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . In this reaction, the compound acts as an electrophile, reacting with organoboron reagents to form new carbon-carbon bonds .

Result of Action

The result of the action of this compound is the formation of a new compound through the creation of a new carbon-carbon bond. This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .

Action Environment

The action of this compound can be influenced by various environmental factors, including temperature, solvent, and the presence of a catalyst. For example, in the Suzuki-Miyaura coupling reaction, a palladium catalyst is often used to facilitate the reaction .

properties

IUPAC Name

(2-fluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c8-12(10,11)5-6-3-1-2-4-7(6)9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDWSUDXKHLMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341437
Record name (2-Fluorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24974-71-8
Record name (2-Fluorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluorophenyl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Fluorophenyl)methanesulfonyl chloride
Reactant of Route 2
(2-Fluorophenyl)methanesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
(2-Fluorophenyl)methanesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
(2-Fluorophenyl)methanesulfonyl chloride
Reactant of Route 5
(2-Fluorophenyl)methanesulfonyl chloride
Reactant of Route 6
(2-Fluorophenyl)methanesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.